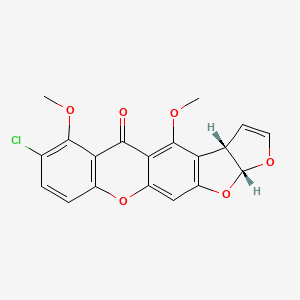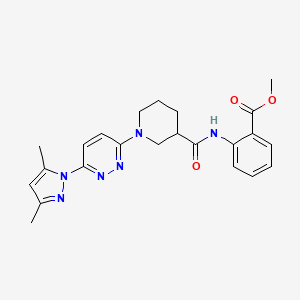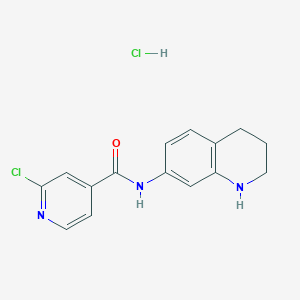![molecular formula C15H17N3O2 B2562447 N-[2-[[cyano(cyclopropyl)methyl]amino]-2-oxoethyl]-3-methylbenzamide CAS No. 1645386-44-2](/img/structure/B2562447.png)
N-[2-[[cyano(cyclopropyl)methyl]amino]-2-oxoethyl]-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[2-[[cyano(cyclopropyl)methyl]amino]-2-oxoethyl]-3-methylbenzamide” is a complex organic compound. It contains a cyano group (CN), a cyclopropyl group (a three-carbon ring), an amide group (CONH2), and a methylbenzamide group (a benzene ring with a methyl group and an amide group) .
Synthesis Analysis
The synthesis of this compound could involve several steps. The cyclopropyl group could be introduced via a cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl Grignard reagents . The cyano group could be introduced via cyanoacetylation of amines . The amide group could be formed by reaction with an appropriate carboxylic acid or its derivative .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several functional groups. The cyclopropyl group is a three-membered carbon ring, which introduces strain into the molecule . The cyano group is a polar group that can participate in various interactions . The amide group can form hydrogen bonds, which could influence the compound’s behavior in solution .Chemical Reactions Analysis
This compound could participate in a variety of chemical reactions due to its functional groups. The cyclopropyl group can undergo ring-opening reactions . The cyano group can react withApplications De Recherche Scientifique
Chemical Characterization and Synthesis
N-[2-[[cyano(cyclopropyl)methyl]amino]-2-oxoethyl]-3-methylbenzamide, a compound with a complex structure, has been the focus of various chemical characterization and synthesis studies. For example, Hamad H. Al Mamari and Yousuf Al Lawati (2019) synthesized a structurally similar compound, N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, characterizing it through various spectroscopic methods and X-ray analysis. This highlights the compound's potential for C–H bond functionalization reactions in metal-catalyzed processes (Al Mamari & Lawati, 2019).
Impurity Analysis in Pharmaceutical Compounds
Prasad Kancherla et al. (2018) identified and isolated impurities in Repaglinide, an anti-diabetic drug. Among these impurities were compounds structurally related to N-[2-[[cyano(cyclopropyl)methyl]amino]-2-oxoethyl]-3-methylbenzamide. Their study underscores the importance of detecting and understanding similar compounds for ensuring the purity and safety of pharmaceutical products (Kancherla et al., 2018).
Educational Applications in Organic Chemistry
Jonathan M. Withey and Andrea Bajic (2015) described an educational application, where students synthesized N,N-diethyl-3-methylbenzamide (DEET) using a compound similar to N-[2-[[cyano(cyclopropyl)methyl]amino]-2-oxoethyl]-3-methylbenzamide. This approach helps students understand fundamental principles of carbonyl reactivity and amide bond formation, demonstrating the compound's relevance in educational settings (Withey & Bajic, 2015).
Development of Novel Polymeric Materials
M. Butt et al. (2005) synthesized new diamines structurally related to N-[2-[[cyano(cyclopropyl)methyl]amino]-2-oxoethyl]-3-methylbenzamide for polymerization with various dianhydrides. This research is indicative of the potential use of such compounds in the development of novel polymeric materials with specific thermal and solubility properties (Butt et al., 2005).
Propriétés
IUPAC Name |
N-[2-[[cyano(cyclopropyl)methyl]amino]-2-oxoethyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-10-3-2-4-12(7-10)15(20)17-9-14(19)18-13(8-16)11-5-6-11/h2-4,7,11,13H,5-6,9H2,1H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMWROVKQDDETTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC(=O)NC(C#N)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[Cyano(cyclopropyl)methyl]-2-[(3-methylphenyl)formamido]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzenesulfonamide](/img/structure/B2562366.png)
![N-(3,5-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2562367.png)
![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2562368.png)

![N-[(3-methoxyphenyl)methyl]-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2562371.png)
![[1-[2-(Trifluoromethyl)pyridin-4-yl]piperidin-4-yl]methanol](/img/structure/B2562372.png)

![3-(4-fluorophenyl)sulfonyl-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2562377.png)

![5-Benzyl-8-(4-methoxyphenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2562381.png)
![2-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2562383.png)

